
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane is a polyether compound with a long chain structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane typically involves the polymerization of ethylene oxide. The reaction is carried out under controlled conditions, often using a catalyst such as potassium hydroxide. The process involves the stepwise addition of ethylene oxide to a starting alcohol, resulting in the formation of the polyether chain.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The polyether chain can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions.
Biology: The compound is employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: It is investigated for its potential use in pharmaceuticals and as a carrier for active ingredients.
Industry: The compound is utilized in the production of polymers, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane involves its interaction with molecular targets and pathways. The polyether chain can interact with various biological molecules, affecting their function and activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,5,8,11,14,17,20,23,26-Nonaoxapentatriacontane is unique due to its long polyether chain and specific properties. Similar compounds include:
Polyethylene glycol (PEG): A shorter polyether chain with similar properties but different applications.
Polypropylene glycol (PPG): Another polyether with a different structure and set of applications.
Crown ethers: Cyclic polyethers with unique binding properties.
The uniqueness of this compound lies in its specific chain length and the resulting properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
121739-56-8 |
|---|---|
Molecular Formula |
C26H54O9 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]nonane |
InChI |
InChI=1S/C26H54O9/c1-3-4-5-6-7-8-9-10-28-13-14-30-17-18-32-21-22-34-25-26-35-24-23-33-20-19-31-16-15-29-12-11-27-2/h3-26H2,1-2H3 |
InChI Key |
VDSXXZZGKHWMEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)
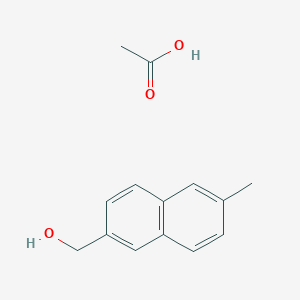
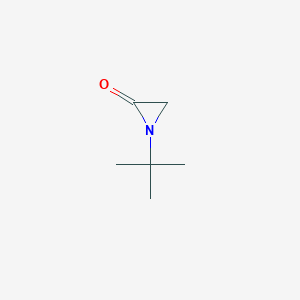

![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
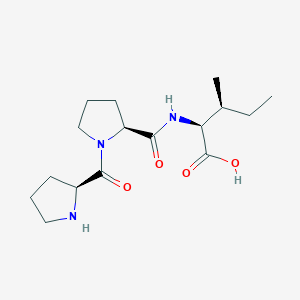
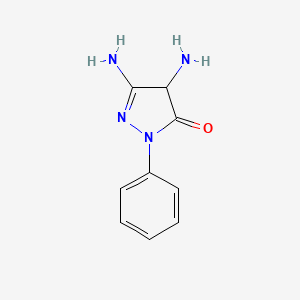
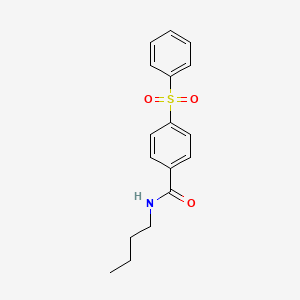

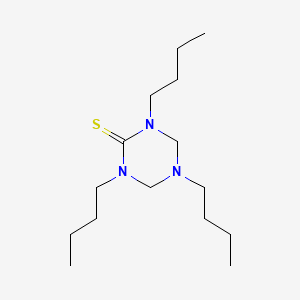
![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)

